molecular formula C7H3BrF2N2 B1292531 3-Bromo-4,6-difluoro-1H-indazole CAS No. 887567-78-4

3-Bromo-4,6-difluoro-1H-indazole

Cat. No.: B1292531
CAS No.: 887567-78-4
M. Wt: 233.01 g/mol
InChI Key: OMGZJDWENSGDAU-UHFFFAOYSA-N
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Description

3-Bromo-4,6-difluoro-1H-indazole is an organic compound with the molecular formula C7H3BrF2N2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Biochemical Analysis

Biochemical Properties

3-Bromo-4,6-difluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can affect various cellular processes, including cell growth and differentiation. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially influencing gene expression and protein synthesis.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation and survival . By inhibiting key enzymes in this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting potential antitumor activity. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to their inhibition or activation. For instance, this compound can bind to the active site of kinases, preventing their phosphorylation activity . This inhibition disrupts downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the solubility of this compound, facilitating its excretion from the body. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and utilization in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its lipophilicity, with higher accumulation observed in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, this compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-difluoro-1H-indazole typically involves the bromination and fluorination of indazole derivatives. One common method includes the reaction of 4,6-difluoroindazole with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Reduced forms of the indazole ring.

Scientific Research Applications

3-Bromo-4,6-difluoro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • 3-Bromo-5,6-difluoro-1H-indazole
  • 4-Bromo-6,7-difluoro-1H-indazole
  • 3-Chloro-4,6-difluoro-1H-indazole

Comparison: 3-Bromo-4,6-difluoro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological activities. The presence of both bromine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in drug design and development .

Properties

IUPAC Name

3-bromo-4,6-difluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZJDWENSGDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646404
Record name 3-Bromo-4,6-difluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-78-4
Record name 3-Bromo-4,6-difluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887567-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,6-difluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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